Sinomenine

概要

説明

準備方法

合成経路と反応条件: シノメニンは、その官能基を含むさまざまな化学反応によって合成することができます。合成には、多くの場合、次の手順が含まれます。

アルカリ化: 最初のステップには、植物抽出物のアルカリ化が含まれます。

抽出: 次に、アルカロイドは1-ヘプタノールなどの溶媒を使用して抽出されます.

水洗浄と酸水ストリッピング: 抽出物は水で洗浄し、酸水を使用してストリッピングされます。

乾燥と結晶化: 最後に、化合物を乾燥させて結晶化して純粋なシノメニンを得ます.

工業生産方法: シノメニンの工業生産は、通常、同様の手順に従いますが、より大規模に行われます。このプロセスには、次のようなものが含まれます。

シナニシキギからの抽出: 溶媒と高度な抽出技術を使用します。

化学反応の分析

Halogenation Reaction

The halogenation of C-ring hydrogenated sinomenine is conducted using N-iodosuccinimide (NIS):

-

Reagents : NIS in dichloromethane.

-

Procedure : The C-ring hydrogenated this compound is treated with NIS, leading to the formation of 1-iodo-C-ring hydrogenated this compound. This reaction is optimized to minimize by-products by controlling the addition rate of NIS .

Heck Reaction for Cinnamate Derivatives

The synthesis of C-ring hydrogenated this compound cinnamate derivatives involves a Heck reaction:

-

Reagents : Various acrylates, palladium acetate as a catalyst, and triphenylphosphine as a ligand.

-

Procedure : The reaction is performed in DMF at elevated temperatures, yielding cinnamate derivatives with yields ranging from 84% to 93% .

Diketone Formation

When this compound is refluxed with concentrated hydrochloric acid, it forms a diketone scaffold:

-

Mechanism : The diketone scaffold can undergo further reactions, such as benzilic rearrangement under alkaline conditions, although such rearrangements were not observed in specific experiments due to the reaction conditions .

The following table summarizes key chemical properties and reactions associated with this compound:

| Reaction Type | Reagents Used | Products Formed | Yield (%) |

|---|---|---|---|

| Hydrogenation | Zinc amalgam, HCl | C-ring hydrogenated this compound | Not specified |

| Halogenation | NIS | 1-iodo-C-ring hydrogenated this compound | Not specified |

| Heck Reaction | Acrylates, Pd(OAc) | C-ring hydrogenated this compound cinnamate derivatives | 84% - 93% |

| Diketone Formation | Concentrated HCl | Diketone scaffold | Not specified |

4. Biological Activities Related to Chemical Reactions

Research has indicated that the chemical modifications of this compound significantly influence its biological activities. For instance:

-

Anti-inflammatory Effects : this compound and its derivatives exhibit potent anti-inflammatory properties, which are enhanced through structural modifications.

-

Immunomodulatory Activities : The ability to modulate immune responses has been linked to specific functional groups introduced during chemical reactions .

科学的研究の応用

Anti-Inflammatory and Immunosuppressive Effects

Sinomenine has been widely studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit the progression of rheumatoid arthritis by regulating the secretion of inflammatory cytokines and affecting monocyte/macrophage subsets. In a study involving rheumatoid arthritis patients, this compound was shown to significantly reduce disease activity scores and inflammatory cytokine levels, suggesting its potential as a therapeutic agent in autoimmune conditions .

Case Study: Rheumatoid Arthritis

- Objective : Evaluate the efficacy of this compound in rheumatoid arthritis.

- Findings : this compound treatment led to decreased levels of IL-1α, IL-6, TNF-α, and other inflammatory markers. The study highlighted this compound's ability to improve systemic inflammatory conditions through modulation of immune responses .

Cardiovascular Applications

Recent studies have highlighted this compound's potential in treating cardiovascular diseases, particularly vascular calcification. This compound has been shown to inhibit vascular smooth muscle cell calcification by regulating microRNA expression and reducing inflammatory signaling pathways such as Toll-like receptor 4 and nuclear factor kappa B .

Case Study: Vascular Calcification

- Objective : Investigate the effect of this compound on vascular calcification in uremic rats.

- Findings : this compound significantly inhibited vascular smooth muscle cell proliferation and calcification in a dose-dependent manner. It also demonstrated comparable effects to sodium thiosulfate, a known treatment for vascular calcification .

Neuroprotective Properties

This compound exhibits neuroprotective effects that make it a candidate for treating central nervous system disorders. It has been shown to alleviate neuroinflammation and oxidative stress in models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study: Neuroprotection

- Objective : Assess the neuroprotective effects of this compound in models of traumatic brain injury.

- Findings : this compound administration reduced neuronal apoptosis and inflammation, contributing to improved functional recovery post-injury .

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer types, including breast, lung, liver, and prostate cancers. It inhibits cancer cell proliferation by targeting key signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR .

Case Study: Breast Cancer

- Objective : Evaluate the effects of this compound on breast cancer stem cells.

- Findings : this compound reduced the stemness of CD44+/CD24− breast cancer stem cells by downregulating WNT10B expression, inhibiting their ability to self-renew and invade .

Summary Table of Applications

作用機序

シノメニンは、複数のメカニズムを通じて効果を発揮します。

類似化合物との比較

シノメニンは、幅広い生物活性と低毒性によりユニークです。類似の化合物には次のようなものがあります。

モルヒネ: 強い鎮痛作用を持つオピオイドですが、依存性が高い.

レボルファノール: 同様の鎮痛作用を持つ別のオピオイド.

デキストロメトルファン: シノメニンと関連する非オピオイド鎮咳薬.

生物活性

Sinomenine, a monomer alkaloid derived from the rhizome of Sinomenium acutum, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, analgesic, and antitumor effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Pharmacological Effects

This compound exhibits a broad spectrum of pharmacological properties:

- Anti-inflammatory Activity : this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. In collagen-induced arthritis (CIA) models, treatment with this compound resulted in significantly reduced serum levels of these cytokines and improved clinical scores related to inflammation .

- Analgesic Effects : Research indicates that this compound produces analgesic effects through central mechanisms involving NMDA receptors and mTOR signaling pathways. It has been effective in alleviating pain in models of neuropathic pain and postoperative pain .

- Antitumor Activity : this compound demonstrates significant antitumor effects across various cancer types, including breast, lung, liver, and ovarian cancers. It induces apoptosis in cancer cells and enhances the efficacy of conventional chemotherapy agents like 5-fluorouracil (5-FU) .

The mechanisms through which this compound exerts its biological activities are multifaceted:

- Cytokine Modulation : this compound's ability to regulate immune responses is evidenced by its modulation of T cell subsets and inhibition of macrophage activation through the TLR4/MyD88/NF-κB signaling pathway .

-

Signal Pathway Inhibition : this compound inhibits key signaling pathways involved in cancer progression:

- PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and proliferation. This compound downregulates components of this pathway, leading to reduced tumor growth .

- MAPK Pathway : Inhibition of this pathway contributes to the antitumor effects by inducing apoptosis and reducing cell migration .

- Neuroprotective Effects : Studies indicate that this compound can promote M2 polarization in macrophages, which is associated with neuroprotection in models of ischemia .

1. Rheumatoid Arthritis

In a study involving CIA rats, this compound treatment led to a significant decrease in foot swelling and inflammatory markers, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

2. Cancer Treatment

In vitro studies demonstrated that this compound inhibited the proliferation of ovarian cancer cells by reducing AKT activity and promoting apoptosis through ROS generation .

Data Summary

| Biological Activity | Model | Key Findings |

|---|---|---|

| Anti-inflammatory | CIA Rats | Reduced IL-1β and TNF-α levels; improved clinical scores |

| Analgesic | Neuropathic Pain Models | Central mechanism via NMDA receptors; effective pain relief |

| Antitumor | Various Cancer Cell Lines | Induced apoptosis; enhanced 5-FU efficacy; inhibited proliferation via PI3K/Akt/mTOR pathway |

特性

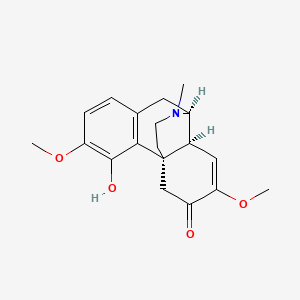

IUPAC Name |

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYYVPJSBIVGPH-QHRIQVFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6080-33-7 (hydrochloride salt) | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00871595 | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-53-7 | |

| Record name | Sinomenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinomenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINOMENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LT81K70N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。